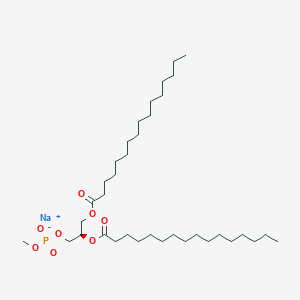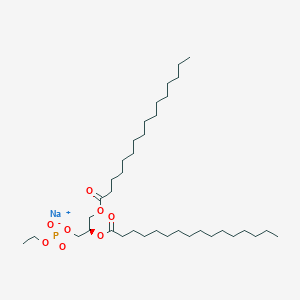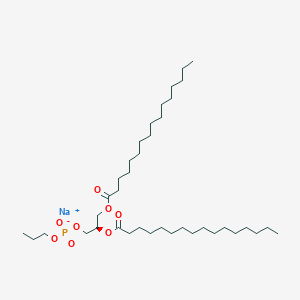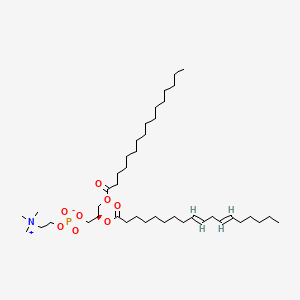![molecular formula C26H48Cl2P2Pd B6596539 [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride CAS No. 96165-44-5](/img/structure/B6596539.png)
[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride
Vue d'ensemble
Description
[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride, also known as PdCl2(dcppe), is a widely used transition metal complex in organic synthesis. It is a palladium catalyst that is used in various reactions, including cross-coupling reactions, Heck reactions, and Suzuki-Miyaura reactions. The compound has a unique structure that allows it to be highly selective and efficient in catalyzing these reactions.
Applications De Recherche Scientifique
Catalysis in Cross-Coupling Reactions
- The compound is an efficient catalyst in Stille and Suzuki cross-coupling reactions. Its use leads to high yield and purity products, demonstrating great potential in organic synthesis (Naghipour, Ghorbani‐Choghamarani, Babaee, & Notash, 2016).
Influence on Regioselectivity
- The palladium complex catalyzes regioselective Markovnikov addition reactions. The choice of ligands and solvents can significantly influence the regioselectivity of these reactions (Nune & Tanaka, 2007).
Structural and Reactivity Studies
- Research on palladium(II) and platinum(II) complexes containing this compound shows variations in molecular structures, revealing insights into the chemistry of these complexes (Hughes et al., 2004).
Polymerization Reactions
- The compound has been used as a catalyst in CO-ethylene copolymerization reactions, showing variations in catalytic performance and molecular weight of polymers (Bianchini et al., 2007).
Luminescence and Ion-Binding Properties
- Palladium(II) complexes with this compound have been studied for their luminescence and ion-binding properties, which are crucial for applications in sensor and detection technologies (Lu, Cheng, Zhu, & Yam, 2006).
Applications in Polymer Synthesis
- The compound is used in the synthesis of novel palladium(II) complexes that act as catalysts for the polymerization of norbornene, a key compound in the production of polymers (Abu-Surrah et al., 2000).
Electrochemical Applications
- The electrochemical properties of palladium complexes containing this compound have been studied, indicating potential applications in electrocatalysis and energy storage (Hagopian et al., 2006).
Mécanisme D'action
Target of Action
The primary target of [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride is to act as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, it binds to palladium (Pd) and facilitates its interaction with other molecules in the reaction.
Mode of Action
This compound interacts with its targets through coordination chemistry . It acts as a bulky and highly basic diphosphine ligand, facilitating reactions such as Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines .
Biochemical Pathways
The compound is involved in various biochemical pathways, including:
- Decarboxylations : It acts as a ligand in decarboxylation reactions, which involve the removal of a carboxyl group from a molecule .
- Negishi Coupling : It participates in Negishi Coupling, a cross-coupling reaction used to synthesize complex organic compounds .
- Suzuki-Miyaura Coupling : It is also involved in Suzuki-Miyaura Coupling, a type of palladium-catalyzed cross-coupling reaction .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions. It enables the formation of new bonds and the synthesis of complex organic compounds .
Propriétés
IUPAC Name |
dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane;palladium(2+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLAGPLARSIWKU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.[Cl-].[Cl-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48Cl2P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride | |
CAS RN |
96165-44-5 | |
| Record name | [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)





![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)


